tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate
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Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a tert-butyl group attached to a phenyl ring via a methylamino linker. The carbamate moiety is connected to the phenyl ring. The 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Tert-butyl carbamates serve as versatile intermediates in organic synthesis, facilitating the development of novel synthetic methodologies and the preparation of complex molecules.
Catalyzed Lithiation Reactions : Javier Ortiz, A. Guijarro, and M. Yus (1999) explored the catalyzed lithiation of N-(chloromethyl) carbamate, demonstrating its utility in synthesizing functionalized carbamates. These reactions are pivotal for introducing various functional groups into carbamate structures, showcasing the compound's versatility in organic synthesis (Ortiz et al., 1999).
Asymmetric Mannich Reaction : The work by J. Yang, S. Pan, and B. List (2009) on the asymmetric Mannich reaction highlights the synthesis of tert-butyl carbamates with chirality control. This approach underscores the importance of tert-butyl carbamates in constructing chiral molecules, essential for pharmaceutical synthesis (Yang et al., 2009).
Nucleophilic Substitutions and Radical Reactions : Hannelore Jasch, S. B. Höfling, and M. Heinrich (2012) detailed the utility of tert-butyl phenylazocarboxylates in synthetic chemistry. Their work illustrates how these compounds undergo nucleophilic substitutions and radical reactions, facilitating the modification of the benzene ring and the introduction of various functional groups (Jasch et al., 2012).
Biological and Medicinal Chemistry Applications
While the focus is on non-drug-related applications, it's worth noting that tert-butyl carbamates are critical intermediates in the synthesis of biologically active compounds, indicating their broader relevance in medicinal chemistry and biological studies.
- Intermediate in Biologically Active Compounds : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) developed a rapid synthetic method for an important intermediate used in the synthesis of biologically active compounds like omisertinib (AZD9291). Their work exemplifies the role of tert-butyl carbamates in pharmaceutical synthesis, demonstrating their utility in creating compounds with significant biological activity (Zhao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[2-(methylamino)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-7-5-6-8-11(10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKXGNIYCDHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate | |
CAS RN |
697310-52-4 |
Source
|
Record name | tert-butyl N-{[2-(methylamino)phenyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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